molecular formula C19H34O3 B14193013 2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane CAS No. 832726-48-4

2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane

Cat. No.: B14193013
CAS No.: 832726-48-4
M. Wt: 310.5 g/mol
InChI Key: RHIGCWZGOTYUGO-UHFFFAOYSA-N
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Description

2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane is a synthetic organic compound characterized by its unique structural features It contains an oxane ring substituted with a long undecyl chain that is further functionalized with a prop-2-yn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane typically involves a multi-step process. One common method starts with the preparation of 11-bromo-1-undecanol, which is then reacted with propargyl alcohol in the presence of a base to form 11-(prop-2-yn-1-yloxy)undecanol. This intermediate is subsequently reacted with tetrahydropyran (THP) under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane can undergo various chemical reactions, including:

    Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The alkyne moiety can be reduced to alkenes or alkanes.

    Substitution: The oxane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Prop-2-yn-1-yloxy)naphthalene: Similar in structure but contains a naphthalene ring instead of an oxane ring.

    11-(Prop-2-yn-1-yloxy)undecanol: An intermediate in the synthesis of 2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane.

Uniqueness

This compound is unique due to its combination of an oxane ring with a long undecyl chain and a prop-2-yn-1-yloxy group

Properties

CAS No.

832726-48-4

Molecular Formula

C19H34O3

Molecular Weight

310.5 g/mol

IUPAC Name

2-(11-prop-2-ynoxyundecoxy)oxane

InChI

InChI=1S/C19H34O3/c1-2-15-20-16-11-8-6-4-3-5-7-9-12-17-21-19-14-10-13-18-22-19/h1,19H,3-18H2

InChI Key

RHIGCWZGOTYUGO-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCCCCCCCCCCOC1CCCCO1

Origin of Product

United States

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